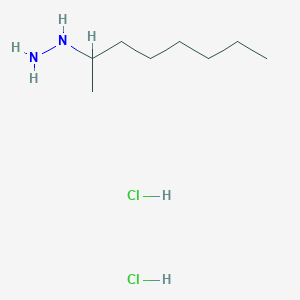
Octan-2-ylhydrazine dihydrochloride
Vue d'ensemble
Description
Octan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C10H24N2Cl2 . It is alternatively known as N-Octan-2-ylhydrazine dihydrochloride, and its chemical classification is that of an organic hydrazine.
Molecular Structure Analysis
The molecular weight of Octan-2-ylhydrazine dihydrochloride is 217.18 . The InChI code for this compound is 1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H .Chemical Reactions Analysis
While there is limited information available on the specific chemical reactions involving Octan-2-ylhydrazine dihydrochloride, it is known that hydrazine-based compounds are generally involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
Octan-2-ylhydrazine dihydrochloride is a powder . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Antiseptic Applications in Skin, Mucous Membranes, and Wounds
Octan-2-ylhydrazine dihydrochloride, known for its antiseptic properties, has been extensively studied and utilized in the field of wound care and skin antisepsis. It represents a modern alternative to traditional antiseptics such as chlorhexidine and iodine, with broad applications across skin, mucous membranes, and wounds. The compound has demonstrated effectiveness in both in vitro studies and clinical trials, showcasing its utility in preventing infection and promoting wound healing. Notably, its antimicrobial efficacy extends to a wide range of pathogens, including gram-positive and negative bacteria, fungi, and even methicillin-resistant Staphylococcus aureus (MRSA) (Hübner, Siebert, & Kramer, 2010).
Wound Healing and Tissue Regeneration
The impact of Octan-2-ylhydrazine dihydrochloride on wound healing and tissue regeneration has been a subject of numerous studies. It has shown not only to possess antimicrobial properties but also to contribute to improved wound healing outcomes. This includes reduced inflammation and inhibition of proteases detrimental to wound healing processes. These effects are crucial for promoting the regeneration of tissue and improving scar quality, especially in surgical wounds (Seiser et al., 2021).
Antimicrobial Properties and Resistance Management
One of the standout features of Octan-2-ylhydrazine dihydrochloride is its broad-spectrum antimicrobial activity, which is particularly important in the context of increasing antibiotic resistance. Its mechanism of action, involving the destabilization of microbial plasma membranes, makes it less likely for microorganisms to develop resistance. This characteristic, combined with its efficacy against a wide range of microorganisms, underscores its potential as a key player in antimicrobial resistance management strategies (Assadian, 2016).
Applications in Dentistry and Oral Health
The applications of Octan-2-ylhydrazine dihydrochloride extend to oral health, where it has been evaluated for its efficacy in managing dental plaque, gingivitis, and microbial growth in the oral cavity. Systematic reviews have confirmed its effectiveness as a mouthwash in reducing plaque accumulation and gingival inflammation, highlighting its potential as a beneficial adjunct in oral hygiene routines (Grover et al., 2021).
Safety And Hazards
Octan-2-ylhydrazine dihydrochloride is classified as a Category 2 flammable liquid according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
octan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMQLRCJHVVMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octan-2-ylhydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



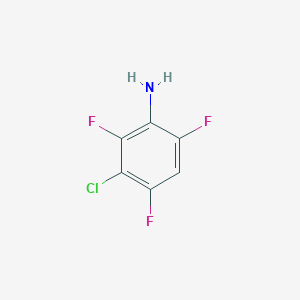
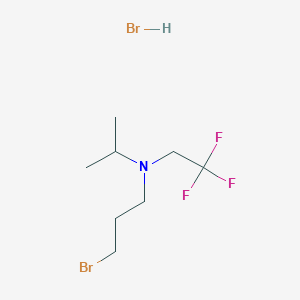
methanol](/img/structure/B1377642.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)
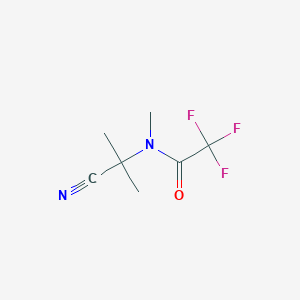
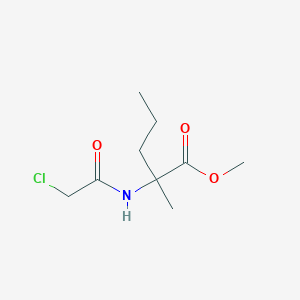
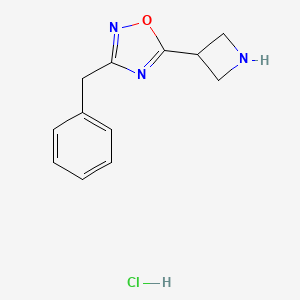
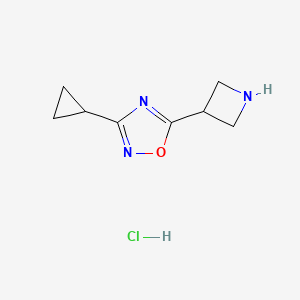
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
methanol](/img/structure/B1377659.png)
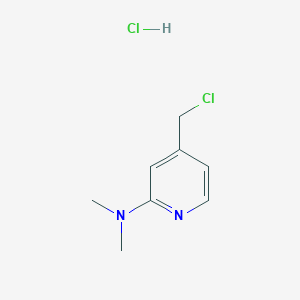
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)